molecular formula C11H23O3P B13327313 (Z)-Di-tert-butyl prop-1-en-1-ylphosphonate

(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate

Katalognummer: B13327313
Molekulargewicht: 234.27 g/mol
InChI-Schlüssel: JGVWOXDBNKSJCM-HJWRWDBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate is a versatile organophosphorus compound with a wide range of applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl moiety, with two tert-butyl groups providing steric hindrance and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Di-tert-butyl prop-1-en-1-ylphosphonate typically involves the reaction of di-tert-butyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where di-tert-butyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or chromatography techniques to remove any impurities and obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids or phosphine oxides.

    Reduction: Phosphines or phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Material Science: It is used in the development of new materials with unique properties.

    Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of (Z)-Di-tert-butyl prop-1-en-1-ylphosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-Di-tert-butyl prop-1-en-1-ylphosphonate: Similar structure but with a different geometric configuration.

    Di-tert-butyl prop-1-en-1-ylphosphine: Contains a phosphine group instead of a phosphonate group.

    Di-tert-butyl prop-1-en-1-ylphosphine oxide: Contains a phosphine oxide group.

Uniqueness

(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The presence of the phosphonate group also provides distinct chemical properties compared to phosphines and phosphine oxides.

Eigenschaften

Molekularformel

C11H23O3P

Molekulargewicht

234.27 g/mol

IUPAC-Name

2-methyl-2-[(2-methylpropan-2-yl)oxy-[(Z)-prop-1-enyl]phosphoryl]oxypropane

InChI

InChI=1S/C11H23O3P/c1-8-9-15(12,13-10(2,3)4)14-11(5,6)7/h8-9H,1-7H3/b9-8-

InChI-Schlüssel

JGVWOXDBNKSJCM-HJWRWDBZSA-N

Isomerische SMILES

C/C=C\P(=O)(OC(C)(C)C)OC(C)(C)C

Kanonische SMILES

CC=CP(=O)(OC(C)(C)C)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.